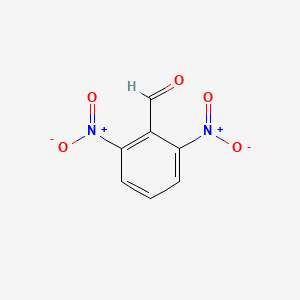

2,6-二硝基苯甲醛

描述

2,6-Dinitrobenzaldehyde (DNB) is a chemical compound that has gained significant attention in scientific research due to its unique properties. DNB is a yellow crystalline solid that is soluble in organic solvents and has a strong odor. It is commonly used as a reagent in organic chemistry and has various applications in scientific research.

科学研究应用

合成和误识别

2,6-二硝基苯甲醛(2,6-DNBAl)是一种有价值的合成前体。Martin,Mercado和Mayer(2019)在2,6-DNBAl的合成中报告了一个重要的发现。他们发现先前报道的一种合成方法,被认为可以产生2,6-DNBAl,实际上产生了其异构体4-叔丁基-3,5-二硝基苯甲醛。他们还描述了改进的合成两种化合物的方法,并展示了它们的晶体结构(Martin, Mercado, & Mayer, 2019)。

环境条件对影响

Prak等人(2013)研究了2,6-DNBAl在不同水质中的光解作用,考察了盐度、pH值和温度等因素。他们的研究揭示了2,6-DNBAl的光解速率受光波长和环境条件的影响,不同盐度和pH水平下观察到了变化。这项研究为了解2,6-DNBAl在海洋环境中的行为提供了见解(Prak et al., 2013)。

盐析行为

Prak和O’Sullivan(2011)研究了2,6-DNBAl在水和海水中的盐析行为。他们发现,2,6-DNBAl的溶解度随溶液的离子强度增加而降低,这是了解其在不同水生环境中行为的重要特征(Prak & O’Sullivan, 2011)。

光解转化

Prak等人(2012)的另一项研究重点关注了2,6-DNBAl在各种水质中的光解转化。他们观察到光解速率受光波长的影响,某些波长导致更快的降解。这项研究有助于了解2,6-DNBAl在不同光照条件下的行为(Prak et al., 2012)。

自旋陷阱和pH传感器

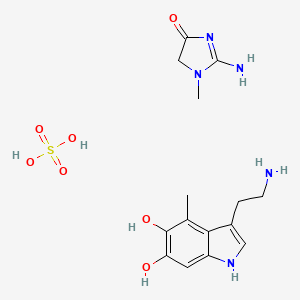

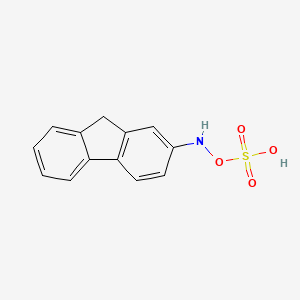

Ioniță(2008)探索了从2,6-DNBAl衍生的化合物的合成,从而创造了一种新的自旋陷阱和pH传感器。这项研究展示了2,6-DNBAl衍生物在分析化学应用中的潜力(Ioniță,2008)。

代谢研究

Mori等人(1989)研究了2,6-DNBAl在雄性Wistar大鼠体内的代谢,揭示了其转化为各种代谢物。这项研究对于了解2,6-DNBAl的生物处理过程至关重要(Mori et al., 1989)。

作用机制

Target of Action

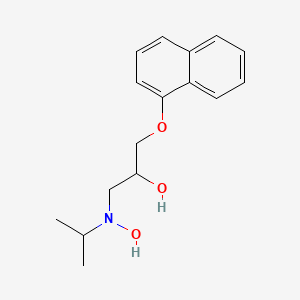

2,6-Dinitrobenzaldehyde is a chemical compound that primarily targets organic synthesis processes . It is often used as a reagent in the creation of diverse organic compounds, spanning from dyes and pharmaceuticals to agrochemicals .

Mode of Action

Operating as an electrophile, 2,6-Dinitrobenzaldehyde readily engages with nucleophiles like amines and thiols to yield adducts . This reaction follows a pathway involving the formation of a Schiff base intermediate, which undergoes nucleophilic attack .

Biochemical Pathways

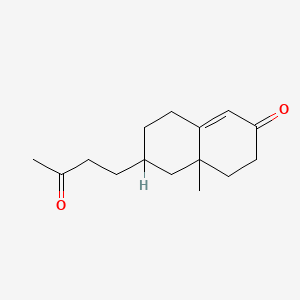

The biochemical pathways affected by 2,6-Dinitrobenzaldehyde are primarily related to the synthesis of organic compounds. For instance, it was used in the synthesis of free base tetrakis (2,6-dinitrophenyl) porphyrin . The exact downstream effects of these pathways can vary depending on the specific reactions and compounds involved.

Result of Action

The result of 2,6-Dinitrobenzaldehyde’s action is the formation of new organic compounds through its interaction with nucleophiles . The specific molecular and cellular effects can vary widely depending on the compounds involved and the conditions of the reaction.

Action Environment

The action, efficacy, and stability of 2,6-Dinitrobenzaldehyde can be influenced by various environmental factors. These may include the temperature and pH of the reaction environment, the presence of other compounds, and the specific conditions under which the reaction is carried out. For instance, it is known that 2,6-Dinitrobenzaldehyde is stable under storage temperatures of 2-8°C .

安全和危害

未来方向

2,6-Dinitrobenzaldehyde serves as a valuable reagent in organic synthesis . It finds frequent use in the creation of diverse organic compounds, spanning from dyes and pharmaceuticals to agrochemicals . It also plays a crucial role in advancing analytical methods for detecting a wide range of substances, including amino acids and proteins .

生化分析

Biochemical Properties

2,6-Dinitrobenzaldehyde plays a crucial role in biochemical reactions due to its electrophilic nature. It readily engages with nucleophiles such as amines and thiols to form adducts. This reaction pathway involves the formation of a Schiff base intermediate, which undergoes nucleophilic attack . The compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been used in the synthesis of free base tetrakis(2,6-dinitrophenyl) porphyrin, highlighting its role in complex biochemical processes .

Cellular Effects

2,6-Dinitrobenzaldehyde affects various types of cells and cellular processes. It influences cell function by interacting with cellular components, including enzymes and proteins. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is significant. For example, its interaction with nucleophiles can alter cellular metabolism by forming stable adducts, which can affect metabolic flux and metabolite levels . Additionally, its electrophilic nature allows it to modify proteins and enzymes, potentially altering their function and activity .

Molecular Mechanism

The molecular mechanism of 2,6-Dinitrobenzaldehyde involves its interaction with biomolecules through electrophilic reactions. The compound forms Schiff base intermediates with nucleophiles, leading to the formation of stable adducts . These interactions can result in enzyme inhibition or activation, depending on the specific biomolecule involved. Furthermore, 2,6-Dinitrobenzaldehyde can influence gene expression by modifying transcription factors or other regulatory proteins, thereby altering cellular processes at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Dinitrobenzaldehyde can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2,6-Dinitrobenzaldehyde is relatively stable under controlled conditions, but its reactivity with nucleophiles can lead to the formation of degradation products over time . These degradation products can have different biochemical properties and may influence cellular function differently compared to the parent compound .

Dosage Effects in Animal Models

The effects of 2,6-Dinitrobenzaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . At high doses, 2,6-Dinitrobenzaldehyde can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes . These effects highlight the importance of dosage control in experimental settings.

Metabolic Pathways

2,6-Dinitrobenzaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound’s electrophilic nature allows it to participate in reactions that modify metabolic intermediates, influencing metabolic flux and metabolite levels . For example, it can react with amino acids and proteins, forming stable adducts that alter their metabolic fate . These interactions can have downstream effects on cellular metabolism and overall biochemical processes.

Transport and Distribution

The transport and distribution of 2,6-Dinitrobenzaldehyde within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, 2,6-Dinitrobenzaldehyde can localize to specific compartments, depending on its interactions with cellular components . Its distribution within tissues can also be affected by factors such as solubility and binding affinity to cellular proteins .

Subcellular Localization

2,6-Dinitrobenzaldehyde exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be directed to particular cellular compartments through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in metabolic processes

属性

IUPAC Name |

2,6-dinitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O5/c10-4-5-6(8(11)12)2-1-3-7(5)9(13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFZQNNDIJKLIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209404 | |

| Record name | 2,6-Dinitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fine deep yellow crystals; [MSDSonline] | |

| Record name | 2,6-Dinitrobenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9233 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

606-31-5 | |

| Record name | 2,6-Dinitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dinitrobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dinitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dinitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

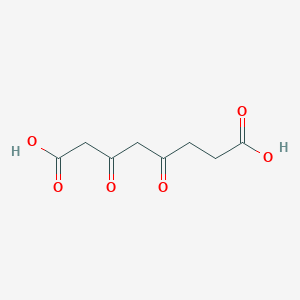

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2-aminoethylsulfanyl)propan-2-yl]-6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine](/img/structure/B1206336.png)

![[2,2-dimethylpropanoyloxymethoxy-[[(2S,5R)-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B1206344.png)